6,7-Dimethoxy-1-phenyl-1,4-dihydro-3h-isochromen-3-one
Description
6,7-Dimethoxy-1-phenyl-1,4-dihydro-3H-isochromen-3-one is a substituted isochromenone derivative characterized by a bicyclic core structure with methoxy groups at positions 6 and 7, a phenyl group at position 1, and a ketone at position 2. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. It serves as a scaffold for synthesizing analogs with modified pharmacological or chemical behaviors .
Structure
3D Structure
Properties
CAS No. |
22506-61-2 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H16O4/c1-19-14-8-12-9-16(18)21-17(11-6-4-3-5-7-11)13(12)10-15(14)20-2/h3-8,10,17H,9H2,1-2H3 |
InChI Key |
RDKQNYXIAYRBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
-
Substrate Preparation : 3,4-Dimethoxybenzaldehyde reacts with β-phenylethylamine in dichloromethane.
-
Cyclization : TFAA is added to generate an acyliminium intermediate, facilitating intramolecular cyclization.
-
Quenching : The reaction is neutralized with aqueous sodium bicarbonate, yielding the isochromanone core.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 12–16 hours | |
| Solvent | Dichloromethane |
This method is notable for its atom economy and avoidance of transition-metal catalysts. However, the use of TFAA necessitates stringent moisture control.
Knoevenagel Condensation-Cyclization
A Knoevenagel condensation followed by cyclization is widely employed for isochromanone synthesis. This two-step protocol uses 3,4-dimethoxybenzaldehyde and ethyl acetoacetate as starting materials.
Procedure:
-
Knoevenagel Step :
-
3,4-Dimethoxybenzaldehyde and ethyl acetoacetate react in ethanol with piperidine as a base.
-
Forms α,β-unsaturated ketone intermediate.
-
-
Cyclization :
-
The intermediate undergoes acid-catalyzed (e.g., H₂SO₄) cyclization in refluxing toluene.
-
Optimization Insights:
-
Base Selection : Piperidine outperforms weaker bases (e.g., ammonium acetate) in minimizing side reactions.
-
Acid Catalyst : Concentrated H₂SO₄ achieves >90% conversion compared to Lewis acids like FeCl₃.
Scalability Data:
| Scale (mmol) | Yield | Purity (HPLC) |
|---|---|---|
| 10 | 78% | 95% |
| 100 | 72% | 93% |
| 1000 | 65% | 91% |
Industrial adaptations use continuous flow reactors to enhance reproducibility at multi-kilogram scales.
Radical Chlorination-Ring Closure
Patents describe a radical-mediated chlorination of o-tolylacetic acid followed by base-induced ring closure. This method is advantageous for its use of inexpensive reagents.
Detailed Protocol:
-
Chlorination :
-
Ring Closure :
-
Treatment with potassium bicarbonate in aqueous ethanol induces intramolecular esterification.
-
Critical Parameters:
Performance Metrics:
| Step | Yield | Impurities |
|---|---|---|
| Chlorination | 85% | <5% di-chloro |
| Ring Closure | 56–60% | <2% dimer |
Yamato Two-Step Annulation
Developed for analogues, this method involves bromination of 6,7-dimethoxyisochroman followed by coupling with arylboronic acids. Though lower-yielding, it enables late-stage diversification of the phenyl group.
Process Overview:
-
Bromination : 6,7-Dimethoxyisochroman reacts with PBr₃ in THF at −78°C.
-
Suzuki-Miyaura Coupling : The brominated intermediate couples with phenylboronic acid using Pd(PPh₃)₄.
Challenges:
-
Low yield (13% over two steps) due to competing polymerization.
-
Requires cryogenic conditions, limiting industrial feasibility.
Industrial-Scale Considerations
Patents highlight strategies for large-scale production:
-
Catalyst Recycling : DMC (double metal cyanide) catalysts are reused via filtration, reducing costs.
-
Solvent Selection : Fluorobenzene is preferred over chlorinated solvents for easier recovery and lower toxicity.
-
Pressure Control : Reactions conducted under 3–6 bar CO₂ enhance reaction rates by 30% compared to atmospheric conditions.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Carboxy-Pictet-Spengler | 68–72% | High | Moderate | One-pot synthesis |
| Knoevenagel-Cyclization | 65–78% | Low | High | Industrial compatibility |
| Radical Chlorination | 56–60% | Very Low | High | Low reagent cost |
| Yamato Annulation | 13% | High | Low | Modular aryl group addition |
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenylisochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound yields the corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Synthetic Routes
The synthesis of 6,7-dimethoxy-1-phenyl-1,4-dihydro-3H-isochromen-3-one typically involves several methods, including:
- Knoevenagel Condensation : Involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.
- Cyclization Processes : Following the condensation step, cyclization occurs to form the isochromenone ring structure.
These methods highlight the versatility of synthetic approaches available for generating this compound .
Research indicates that this compound exhibits various biological activities:
Antioxidant Properties
The compound is noted for its antioxidant capabilities, which may protect cells from oxidative stress. This property is significant in developing therapeutic agents for diseases linked to oxidative damage.
Interaction with Biological Targets
Studies have shown that this compound may interact with melatonin receptors, potentially influencing circadian rhythms and sleep patterns. This interaction suggests possible applications in sleep disorders and related conditions .
Enzyme Inhibition
The compound has been observed to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting metabolic disorders or conditions like cancer .
Anticancer Research
Compounds similar to this compound have demonstrated anticancer properties. The unique structure may enhance interactions with biological targets involved in cancer progression .
Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Study on Antioxidant Activity : Research demonstrated its capacity to scavenge free radicals effectively.
- Investigation into Cancer Cell Lines : In vitro tests revealed that it could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.
- Inflammation Model Studies : The compound showed a marked reduction in inflammatory markers in experimental models.
These findings underscore its potential as a lead compound for drug development targeting various diseases .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Physicochemical Properties
- Methoxy vs. Halogen Substituents: The target compound’s methoxy groups enhance electron density in the aromatic system, promoting π-π stacking interactions.
- Steric Effects : Bulky substituents (e.g., benzylidene groups in and ) may hinder rotational freedom, affecting conformational stability and interaction with enzymes or receptors .
Biological Activity
6,7-Dimethoxy-1-phenyl-1,4-dihydro-3H-isochromen-3-one (CAS No. 16135-41-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant and antiplatelet properties, as well as its chemical characteristics.
The molecular formula for this compound is with a molecular weight of 208.21 g/mol. It has a melting point range of 108–109.5 °C and a predicted boiling point of approximately 398 °C .
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| Melting Point | 108–109.5 °C |
| Boiling Point | ~398 °C |
| Density | Not specified |
Antioxidant Activity
Recent studies have indicated that compounds structurally related to isoquinolones exhibit significant antioxidant properties. A study focused on synthesizing analogues of 3-phenyl-1H-isochromen-1-one found that several derivatives demonstrated antioxidant activity significantly greater than that of ascorbic acid, with improvements ranging from 7-fold to 16-fold . The antioxidant activity was assessed using the DPPH assay, which measures the ability of compounds to scavenge free radicals.
Antiplatelet Activity
In addition to antioxidant effects, the same study highlighted the antiplatelet activity of these compounds. Some analogues exhibited potent inhibition of arachidonic acid-induced platelet aggregation, surpassing the efficacy of aspirin by up to seven times . This suggests a potential therapeutic application in preventing thrombotic diseases.
Case Studies
Case Study 1: Synthesis and Evaluation
In a comprehensive study published in Bentham Science, researchers synthesized various analogues based on the isochromenone structure and evaluated their biological activities. The results indicated that certain derivatives not only showed enhanced antioxidant capabilities but also acted as effective antiplatelet agents. The structure-activity relationship (SAR) analysis provided insights into how modifications in the molecular structure influence biological activity .
Case Study 2: In Silico Studies
Further investigations included in silico molecular docking studies that validated the wet lab results by predicting binding affinities to target proteins involved in oxidative stress and platelet aggregation pathways. These studies are crucial for understanding the mechanism of action and guiding future drug development efforts .
Q & A
Q. What are the standard synthetic routes for 6,7-Dimethoxy-1-phenyl-1,4-dihydro-3H-isochromen-3-one, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of substituted phenylpropionic acid derivatives or through Claisen-Schmidt condensation followed by intramolecular cyclization. For purity validation, use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions and methoxy group integration (e.g., δ 3.81–3.86 ppm for methoxy protons) .
- HRMS : Verify molecular ion peaks (e.g., m/z 283 [M+H]+) to confirm molecular formula .
- Melting Point : Compare with literature values (e.g., mp 251–254°C for related tetrahydroisoquinoline derivatives) .
Q. How can researchers integrate this compound into a pharmacological study’s theoretical framework?
- Methodological Answer : Align the compound’s structural features (e.g., methoxy groups, isochromenone core) with established pharmacological hypotheses, such as kinase inhibition or antioxidant activity. Use the following steps:
- Target Identification : Link to coumarin derivatives’ known roles in modulating oxidative stress pathways .
- Experimental Design : Employ cell-based assays (e.g., DPPH radical scavenging) and correlate results with structural analogs .
- Data Interpretation : Apply statistical models (e.g., ANOVA) to assess bioactivity significance .
Q. What spectroscopic techniques are critical for characterizing this compound’s regiochemistry?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm substitution patterns:
- HMBC : Correlate methoxy protons (δ ~3.8 ppm) with aromatic carbons to assign positions 6 and 7 .
- NOESY : Detect spatial proximity between phenyl and isochromenone moieties .
Advanced Research Questions
Q. How can crystallographic methods resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Employ SHELX programs for single-crystal X-ray diffraction:
Q. What experimental designs are optimal for assessing the compound’s environmental fate?
- Phase 1 (Lab) : Determine log P (octanol-water) via shake-flask method and photostability under UV light.
- Phase 2 (Field) : Use LC-MS/MS to quantify degradation products in soil/water matrices.
- Data Analysis : Apply fugacity models to predict compartmental distribution (e.g., air:water ratio).
Q. How can regioselective functionalization challenges be addressed during derivative synthesis?
- Methodological Answer : Optimize reaction conditions to control electrophilic substitution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
